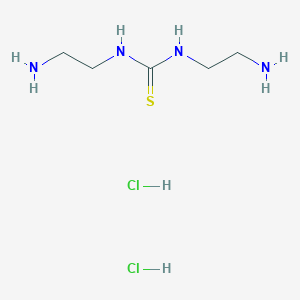
匹沙蒽酮双-(2'-N-BOC)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pixantrone-bis-(2'-N-BOC) is a novel small molecule compound that has been developed as a potential therapeutic agent for a variety of conditions. It is a novel form of Pixantrone, a naturally occurring compound found in the bark of the South American tree, Pixantrone. Pixantrone-bis-(2'-N-BOC) is an analog of Pixantrone that has been modified to increase its solubility and stability in aqueous media. This compound has been found to have a variety of potential therapeutic uses, including the treatment of cancer, inflammation, and other immune-related diseases.
科学研究应用
Treatment of Metastatic Breast Cancer
Pixantrone has been used in the treatment of metastatic breast cancer . A randomized phase II study was conducted to evaluate the efficacy and safety of two dosing schedules of pixantrone in patients with refractory HER2-negative metastatic breast cancer . The study found that pixantrone has limited single agent antitumor activity in the second- and third-line settings in patients with metastatic breast cancer .
Reduced Cardiotoxicity
Pixantrone was specifically designed to reduce anthracycline-induced cardiotoxicity . By not binding iron, pixantrone generates less reactive oxygen species . This feature makes it a safer alternative for patients who are at risk of heart disease .
Treatment of Non-Hodgkin’s Lymphoma
Pixantrone is currently used in the treatment of non-Hodgkin’s lymphoma . It is firmly established as a poison of the nuclear enzyme topoisomerase II .
Generation of Covalent Drug-DNA Adducts
Pixantrone can also generate covalent drug-DNA adducts following activation by formaldehyde . This property allows it to interact with DNA in a unique way, which could potentially be leveraged for therapeutic purposes .
Interaction with Formaldehyde-Releasing Drugs
Research has shown that pixantrone can interact with formaldehyde-releasing drugs in cancer cells . This interaction results in the formation of pixantrone-DNA adducts, which may promote a topoisomerase II-independent mechanism of cell death .
Potential for Enhanced Cancer Cell Kill
The unique features of pixantrone-DNA adducts may be leveraged to enhance cancer cell kill . This suggests that pixantrone could potentially be used in combination with other drugs to improve therapeutic outcomes .
作用机制
Target of Action
Pixantrone-bis-(2’-N-BOC) primarily targets DNA and topoisomerase II . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA, which is crucial for DNA replication, transcription, and repair .
Mode of Action
Pixantrone-bis-(2’-N-BOC) acts as a DNA intercalator and a topoisomerase II poison . As a DNA intercalator, it inserts itself between the DNA base pairs, causing the DNA to unwind and inhibit the normal functioning of the DNA molecule . As a topoisomerase II poison, it stabilizes the protein-DNA complexes that are usually transient, leading to double-stranded DNA breaks .
Biochemical Pathways
The primary biochemical pathway affected by Pixantrone-bis-(2’-N-BOC) is the DNA replication and transcription pathway . By intercalating into the DNA and poisoning topoisomerase II, it disrupts the normal functioning of these pathways, leading to DNA damage and cell death .
Pharmacokinetics
Pixantrone-bis-(2’-N-BOC) is administered intravenously . It has a biological half-life of 9.5–17.5 hours . The main route of excretion is fecal, with renal excretion accounting for 4–9% . These properties impact the bioavailability of the compound, determining how much of the drug reaches the site of action.
Result of Action
The molecular and cellular effects of Pixantrone-bis-(2’-N-BOC)'s action include DNA damage, inhibition of DNA replication and transcription, and ultimately, cell death . This makes it effective as an antineoplastic agent, particularly in the treatment of aggressive non-Hodgkin’s lymphoma (NHL) .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Pixantrone-bis-(2'-N-BOC) involves the protection of the amine groups in Pixantrone followed by the reaction with BOC-ON to form the bis-(2'-N-BOC) derivative.", "Starting Materials": [ "Pixantrone", "Di-tert-butyl dicarbonate (BOC-ON)", "Methanol", "Dichloromethane", "Triethylamine", "Dimethylformamide", "Diisopropylethylamine", "Hydrochloric acid" ], "Reaction": [ "Pixantrone is dissolved in methanol and dichloromethane.", "Triethylamine and diisopropylethylamine are added to the solution.", "The reaction mixture is cooled to 0°C and di-tert-butyl dicarbonate is added dropwise.", "The reaction mixture is stirred for 2 hours at room temperature.", "The solvent is evaporated and the residue is dissolved in dichloromethane.", "Hydrochloric acid is added to the solution to remove the BOC protecting groups.", "The solution is stirred for 2 hours and the solvent is evaporated.", "The residue is dissolved in dimethylformamide and triethylamine is added.", "The bis-(2'-N-BOC) derivative of Pixantrone is formed after stirring for 2 hours at room temperature.", "The solvent is evaporated to obtain the final product, Pixantrone-bis-(2'-N-BOC)." ] } | |
CAS 编号 |
144510-94-1 |
产品名称 |
Pixantrone-bis-(2'-N-BOC) |
分子式 |
C₂₇H₃₅N₅O₆ |
分子量 |
525.6 |
同义词 |
Pixantrone-bis-(2’-N-tert-butoxycarbonyl); di-tert-Butyl (((5,10-Dioxo-5,10-dihydrobenzo[g]isoquinoline-6,9-diyl)bis(azanediyl))bis(ethane-2,1-diyl))dicarbamate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-Butyl (1R,3R,5R)-3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142623.png)
![(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)
![(1S,3R,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)

![7-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1142641.png)